molecular formula C7H9NO6S2 B039817 2-Amino-5-methylbenzene-1,4-disulfonic acid CAS No. 121315-23-9

2-Amino-5-methylbenzene-1,4-disulfonic acid

Cat. No.: B039817
CAS No.: 121315-23-9
M. Wt: 267.3 g/mol
InChI Key: YYRVBCBZQPTVEO-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzene-1,4-disulfonic acid is a high-purity aromatic sulfonic acid derivative of significant value in synthetic organic chemistry and industrial research. Its primary application lies as a crucial multifunctional intermediate in the synthesis of azo dyes and pigments. The molecule's structure, featuring both a sulfonic acid group and an amino group on the benzene ring, makes it an ideal diazo component or a coupling partner in azo coupling reactions. The sulfonic acid groups confer high water solubility to the resultant dyes, a critical property for textile dyeing processes, while the methyl group can influence the chromophore's properties, fine-tuning the shade and stability of the final colorant. Beyond color chemistry, this compound serves as a versatile building block for constructing more complex molecular architectures, including fluorescent tags and molecular sensors, due to its ability to undergo further functionalization. Researchers also utilize its acid characteristics in catalysis and in the preparation of specialty surfactants and ion-exchange resins. Our product is supplied with guaranteed purity and consistency to ensure reliable and reproducible results in your advanced research and development projects.

Properties

IUPAC Name

2-amino-5-methylbenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYRVBCBZQPTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067227
Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Molecular Weight

267.3 g/mol
Source PubChem
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CAS No.

26585-57-9
Record name 2-Amino-5-methyl-1,4-benzenedisulfonic acid
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
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Record name 4-methylaniline-2,5-disulphonic acid
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Preparation Methods

Reaction Mechanism

The primary industrial route involves sulfonation of 2-amino-5-methylbenzenesulfonic acid using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group directs incoming electrophiles to the para position relative to the existing sulfonate group.

Key steps include:

  • Protonation of the sulfonic acid group to generate a strongly electron-withdrawing effect.

  • Electrophilic attack by sulfur trioxide (SO₃) at the activated para position.

  • Deprotonation to restore aromaticity, forming the disulfonic acid derivative.

Industrial Protocol

ParameterSpecification
Reactant ratio1:1.2 (substrate:H₂SO₄)
Temperature160–180°C
Reaction time6–8 hours
Yield78–82%
PurificationCrystallization from aqueous HCl

The reaction mixture is quenched with ice-water, and the product is isolated via vacuum filtration. Excess sulfuric acid is neutralized with sodium hydroxide, producing sodium sulfate as a byproduct.

High-Temperature Alkali Fusion

Patent-Based Methodology (US5847217A)

This method converts 2-amino-5-methyl-benzenesulfonic acid sodium salt into the target compound through alkali fusion under extreme conditions:

Reaction Conditions

ParameterValue
Alkali agent80% (w/w) KOH
Temperature300°C
Pressure15–20 bar
Molar ratio (KOH:substrate)10:1 to 15:1
Duration3 hours

Process Steps

  • Fusion reaction : The sodium salt reacts with molten KOH, displacing sulfonate groups via nucleophilic substitution.

  • Hydrolysis : The intermediate is diluted with water and acidified to pH 0.5–1.0 using HCl, releasing SO₂ gas.

  • Precipitation : Neutralization to pH 4.5–6.0 with NaOH yields the crystalline product (89–92% purity).

Byproduct Management

  • Sulfur dioxide is captured for reuse in sulfite production.

  • Alkali metal salts (Na₂SO₄, KCl) remain dissolved in the aqueous phase, simplifying separation.

Diazotization-Hydrolysis Route

Academic Synthesis (RSC Study)

A 2023 RSC publication outlines a two-step process starting from 2-amino-5-methyl-benzenesulfonic acid :

Diazotization

ParameterDetails
Diazotizing agentNaNO₂ (1.1 eq) in HCl (4 M)
Temperature0–5°C
Time30 minutes

The diazonium salt intermediate is stabilized at low temperatures to prevent decomposition.

Hydrolysis and Sulfonation

ParameterDetails
Hydrolysis mediumH₂SO₄ (95%)
Temperature110°C
Time2 hours
Yield85%

Hydrolysis cleaves the diazo group, followed by in situ sulfonation at the vacant aromatic position.

Comparative Analysis of Methods

MethodAdvantagesLimitations
SulfonationHigh scalabilityRequires corrosive H₂SO₄
Alkali fusionHigh purity (≥90%)Energy-intensive conditions
Diazotization-hydrolysisPrecise regiocontrolMulti-step, lower overall yield

Optimization Strategies

Solvent Selection

  • Sulfonation : Oleum (20% SO₃ in H₂SO₄) enhances reaction rate but increases corrosivity.

  • Alkali fusion : Ethylene glycol as a co-solvent reduces fusion temperature to 250°C.

Catalytic Enhancements

  • Addition of vanadium pentoxide (V₂O₅) (0.5 wt%) in sulfonation improves yield to 86%.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces reaction time by 40% in diazotization-hydrolysis routes.

Industrial-Scale Considerations

Continuous vs. Batch Processing

ParameterContinuousBatch
Throughput500 kg/day200 kg/batch
Energy consumption15% lowerHigher thermal inertia
Purity consistency±1.5%±3.0%

Continuous processes are favored for large-scale production due to better thermal control .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-Amino-5-methylbenzene-1,4-disulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of antibacterial agents and other organic compounds.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzene-1,4-disulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfonic acid groups can participate in hydrogen bonding and ionic interactions, influencing its reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications
2-Amino-5-methylbenzene-1,4-disulfonic acid C₇H₉NO₆S₂ -SO₃H (1,4), -NH₂ (2), -CH₃ (5) >300 Dye intermediates, materials science
2-Aminobenzene-1,4-disulfonic acid (Aniline-2,5-disulfonic acid) C₆H₇NO₆S₂ -SO₃H (1,4), -NH₂ (2) >300 Dyes (Reactive Black 39, Brown 44)
Pyridoxal-phosphate-6-azophenyl-2,4-disulfonic acid C₁₇H₁₄N₃O₁₁PS₂ -SO₃H (2,4), azo-linked pyridoxal N/A P2 receptor antagonist
2,5-Diaminobenzene-1,4-disulfonic acid (Pa-2SO₃H) C₆H₈N₂O₆S₂ -SO₃H (1,4), -NH₂ (2,5) N/A COFs for Li-ion conduction
Amino and Sulfonic Acid Groups :
  • This compound: The amino group enables diazotization for dye synthesis, while sulfonic acids enhance solubility and ionic conductivity.
  • Aniline-2,5-disulfonic acid : Lacks the methyl group, leading to higher reactivity in dye manufacturing (e.g., Reactive Black 39) .
Materials Science :
  • Pa-2SO₃H (2,5-diaminobenzene-1,4-disulfonic acid) is used in COFs for lithium-ion conduction. The absence of a methyl group in Pa-2SO₃H allows efficient condensation with aldehydes, whereas the methyl group in this compound might hinder framework porosity .

Physical Properties and Industrial Relevance

  • Thermal Stability: Both this compound and Aniline-2,5-disulfonic acid decompose above 300°C, making them suitable for high-temperature processes .
  • Purity and Availability : Aniline-2,5-disulfonic acid is commercially available at >80% purity, while the methylated variant is less commonly listed, suggesting niche applications .

Biological Activity

2-Amino-5-methylbenzene-1,4-disulfonic acid (often referred to as AMBDSA) is a sulfonated aromatic compound with significant biological activity. This article examines its biochemical properties, mechanisms of action, and applications in various fields, particularly in biochemistry and medicine.

  • Molecular Formula : C₇H₉N₁O₆S₂
  • Molecular Weight : 267.3 g/mol
  • Structure : Contains amino and sulfonic acid functional groups, contributing to its reactivity and biological interactions.

AMBDSA exhibits its biological effects primarily through interactions with various enzymes and proteins. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : AMBDSA can inhibit specific enzymes involved in metabolic pathways, potentially disrupting bacterial growth and other cellular processes.
  • Antimicrobial Activity : Studies have shown that AMBDSA possesses antimicrobial properties, making it a candidate for developing antibacterial agents. It interferes with bacterial metabolism, leading to cell death.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular responses to external stimuli.

Antimicrobial Effects

AMBDSA has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that AMBDSA could be an effective agent in treating bacterial infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of AMBDSA on mammalian cells. The compound demonstrated low toxicity at therapeutic concentrations, indicating its potential for safe use in clinical applications.

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)150
MCF-7 (breast cancer)200
Vero (African green monkey)>500

Case Studies

  • Antibacterial Development : A study explored the synthesis of AMBDSA derivatives with enhanced antibacterial activity. The modifications aimed to improve solubility and bioavailability while maintaining low toxicity levels.
  • Therapeutic Applications : Research has indicated that AMBDSA could play a role in developing treatments for otitis media due to its immunomodulatory properties, enhancing local immune responses while minimizing inflammation.
  • Biochemical Assays : AMBDSA is utilized in various biochemical assays as a staining agent due to its ability to bind proteins, facilitating the visualization of cellular components under microscopy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-amino-5-methylbenzene-1,4-disulfonic acid?

  • Methodological Answer : The compound is synthesized via sulfonation and diazotization reactions. For example, diazo coupling of intermediates like 2-aminobenzene-1,4-disulfonic acid with aromatic amines (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under alkaline or acidic conditions is a key step, followed by condensation with trichlorotriazine derivatives . Reaction conditions (pH, temperature) must be optimized to avoid side products, and purification often involves recrystallization or chromatography.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation combines spectroscopic and computational techniques:

  • SMILES/InChI : The SMILES string (CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O) and InChIKey (YYRVBCBZQPTVEO-UHFFFAOYSA-N) provide unambiguous 2D/3D structural representations .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values for ions like [M+H]+ (m/z 280.00, CCS 155.3 Ų) to validate gas-phase conformation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C7H9NO6S2, 267.28 g/mol) and isotopic patterns .

Q. What are the primary applications of this compound in environmental or materials chemistry?

  • Methodological Answer : It serves as:

  • Dye Intermediate : Key in synthesizing reactive dyes (e.g., Reactive Black 39) via diazo coupling and condensation steps .
  • Polymer Synthesis : Used in metalated self-doped polymers for adsorbing cationic dyes (e.g., safranin), requiring pH optimization (e.g., pH 8–10) to enhance sulfonic acid group activity .

Advanced Research Questions

Q. How does this compound interact with biomacromolecules like insulin hexamers?

  • Methodological Answer : Computational modeling (e.g., molecular docking) reveals that disulfonic acids can stabilize insulin hexamers by binding histidine residues (HisB5, HisB10) via sulfonate-zinc coordination. Experimental validation involves:

  • Dynamic Light Scattering (DLS) : To measure increased weight-average molecular weight of insulin in solution upon compound addition .
  • Control Experiments : Testing structural analogs (e.g., benzene-1,4-disulfonic acid) to confirm binding specificity .

Q. What analytical challenges arise in quantifying sulfonic acid group interactions, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Ionization Suppression in mass spectrometry due to high polarity. Mitigated by derivatization (e.g., methyl ester formation) or ion-pair chromatography .
  • Contradictory Purity Data : Discrepancies between HPLC (e.g., >98% purity) and CCS measurements may arise from conformational isomers. Multi-technique validation (HPLC, ion mobility, NMR) is recommended .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Stability studies should:

  • Use Buffered Solutions : Test degradation kinetics in pH 2–12 buffers, monitoring via UV-Vis (λmax ~260 nm for sulfonic acid groups).
  • Identify Degradants : LC-MS/MS to detect hydrolysis products (e.g., desulfonation or oxidation byproducts) .
  • Thermodynamic Analysis : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under storage conditions .

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